An In-depth Technical Guide to the Chemical Properties of Vinyl Myristate
An In-depth Technical Guide to the Chemical Properties of Vinyl Myristate
This guide provides a comprehensive overview of the chemical properties of vinyl myristate, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structure, reactivity, and analytical characterization, offering both foundational knowledge and practical insights for its application in scientific research.
Molecular Structure and Physicochemical Properties
Vinyl myristate, systematically known as ethenyl tetradecanoate, is the ester formed from myristic acid and vinyl alcohol.[1] Its molecular structure consists of a 14-carbon saturated fatty acid chain (the myristoyl group) attached to a vinyl group through an ester linkage.[1] This unique combination of a long hydrophobic alkyl chain and a reactive vinyl group imparts distinct chemical characteristics to the molecule.[1]
The presence of the vinyl group makes vinyl myristate a valuable monomer for polymerization reactions, while the long hydrocarbon tail contributes to its solubility in organic solvents and its utility as an emollient in various formulations.[1]
Below is a diagram illustrating the chemical structure of vinyl myristate.
Caption: Chemical structure of vinyl myristate (ethenyl tetradecanoate).
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 5809-91-6 | [1][2] |
| Molecular Formula | C₁₆H₃₀O₂ | [1][2] |
| Molecular Weight | 254.41 g/mol | [1][2] |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | [] |
| Melting Point | 15 °C | [2][] |
| Boiling Point | 148 °C at 4.8 mmHg | [2][] |
| Density | 0.87 g/cm³ | [2][] |
| Flash Point | 148 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | [1] |
Chemical Reactivity and Stability
The reactivity of vinyl myristate is primarily dictated by its two functional groups: the vinyl group and the ester group.
2.1. Polymerization:
The vinyl group is susceptible to radical-mediated polymerization, making vinyl myristate a useful monomer in the synthesis of various polymers.[1][4] It can be used in processes like reversible addition-fragmentation chain transfer (RAFT) polymerization to create poly(vinyl esters) with controlled molecular weights.[1] The resulting polymers find applications as flexible coatings, adhesives, and in cosmetic formulations.[1][5] To prevent premature polymerization during storage, vinyl myristate is often stabilized with inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[2][]
The polymerization process can be visualized as follows:
Caption: Simplified workflow of the free-radical polymerization of vinyl myristate.
2.2. Hydrolysis:
The ester linkage in vinyl myristate can undergo hydrolysis, particularly under acidic or basic conditions, to yield myristic acid and vinyl alcohol.[5] However, vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde.[6] The rate of hydrolysis can be influenced by factors such as pH and temperature.[7][8] Studies on similar vinyl esters, like vinyl stearate, have shown that hydrolysis is more significant in basic conditions.[8][9] The resistance of poly(vinyl myristate) to hydrolysis is expected to be higher than the monomer due to steric hindrance from the polymer backbone.[8]
Analytical Characterization
A comprehensive analysis of vinyl myristate involves various spectroscopic techniques to confirm its identity and purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for the structural elucidation of vinyl myristate.
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the vinyl protons and the protons of the myristate chain. The vinyl protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons of the fatty acid chain resonate in the upfield region.
¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester group, the carbons of the vinyl group, and the carbons of the long alkyl chain.
A summary of expected NMR spectral data is provided below:
| ¹H NMR | Chemical Shift (ppm) | Assignment |
| Vinyl Proton | ~7.28 | -O-CH=CH₂ |
| Vinyl Protons | ~4.87, ~4.55 | -O-CH=CH₂ |
| Methylene adjacent to C=O | ~2.37 | -CH₂-COO- |
| Methylene Protons | ~1.65, ~1.26 | -(CH₂)₁₁- |
| Terminal Methyl Protons | ~0.89 | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~170.66 | C=O |
| Vinyl Carbon | ~141.30 | -O-CH= |
| Vinyl Carbon | ~97.23 | =CH₂ |
| Methylene Carbons | ~33.95 - ~22.73 | -(CH₂)₁₂- |
| Terminal Methyl Carbon | ~14.09 | -CH₃ |
(Note: The exact chemical shifts may vary depending on the solvent and instrument used.)[10]
3.2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the key functional groups present in vinyl myristate.[11] The spectrum will prominently feature a strong absorption band corresponding to the C=O stretching of the ester group and bands associated with the C=C stretching of the vinyl group.
| Functional Group | Approximate Vibrational Frequency (cm⁻¹) |
| C=O (ester) stretch | ~1750 |
| C=C (vinyl) stretch | ~1645 |
| C-O (ester) stretch | ~1140 |
| C-H (alkane) stretch | ~2850-2960 |
3.3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of vinyl myristate, confirming its molecular formula.[12][13] In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 254.41 may be observed, along with characteristic fragment ions resulting from the cleavage of the ester and alkyl chain.
Experimental Protocols
4.1. Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of vinyl myristate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4.2. Protocol for FT-IR Analysis:
-
Sample Preparation:
-
For a liquid sample, place a drop of vinyl myristate between two KBr or NaCl plates to form a thin film.
-
For a solid or waxy sample, a thin film can be prepared by melting a small amount between the salt plates.
-
-
Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline corrected and the peak positions (in cm⁻¹) of the major absorption bands should be identified and assigned to their corresponding functional groups.
Safety and Handling
Vinyl myristate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[16] Avoid inhalation of vapors.[17] Use in a well-ventilated area or under a chemical fume hood.[15] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][15] As it is prone to polymerization, it is often stored with a stabilizer.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Development
Vinyl myristate's unique properties make it a versatile compound with applications in several fields:
-
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with tailored properties such as flexibility and hydrophobicity.[1][18]
-
Cosmetics and Personal Care: Used as an emollient and texture enhancer in skincare and cosmetic formulations.[1]
-
Drug Delivery: The hydrophobic nature of the myristate chain suggests potential for its use in the formulation of drug delivery systems for lipophilic active pharmaceutical ingredients.[]
References
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Global Substance Registration System. (n.d.). VINYL MYRISTOLEATE. Retrieved from [Link]
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NIST. (n.d.). Myristic acid vinyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Pan Oleo. (2020, January 23). Top 4 Essential Uses of Isopropyl Myristate Esters. Retrieved from [Link]
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MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.
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PubChem. (n.d.). Vinyl myristate. Retrieved from [Link]
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ACS Publications. (n.d.). Hydrolysis of vinyl stearate and poly(vinyl stearate) monolayers. Retrieved from [Link]
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Making Cosmetics. (n.d.). Myristyl Myristate. Retrieved from [Link]
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Illinois Experts. (n.d.). Hydrolysis of Vinyl Stearate and Poly(vinyl stearate) Monolayers. Retrieved from [Link]
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JCP Fixings. (2021, April 28). SAFETY DATA SHEET Vinylester Resin - part A. Retrieved from [Link]
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National Institutes of Health. (2023, February 13). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra from (22) isopropyl myristate and (24) isopropyl palmitate. Retrieved from [Link]
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ResearchGate. (2015, December 18). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Pipe Lining Supply. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Blossom Bulk Ingredients. (n.d.). Isopropyl Myristate - IPM. Retrieved from [Link]
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Waterline Renewal Technologies. (n.d.). LMK Vinyl Ester Resin. Retrieved from [Link]
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Making Cosmetics. (2025, June 13). The Science Behind Isopropyl Myristate: Structure, Function, and Applications. Retrieved from [Link]
-
Universiti Sains Malaysia. (2018). STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO POLYVINYL ALCOHOL. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Myristic acid vinyl ester (CAS 5809-91-6). Retrieved from [Link]
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